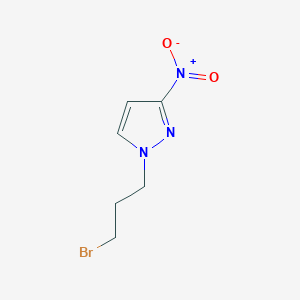

1-(3-bromopropyl)-3-nitro-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

1-(3-bromopropyl)-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c7-3-1-4-9-5-2-6(8-9)10(11)12/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIYOBJOTYUNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The most commonly reported preparation method involves the nucleophilic substitution of 3-nitropyrazole with 1,3-dibromopropane under basic conditions. The reaction proceeds via alkylation of the pyrazole nitrogen by the bromopropyl group, yielding 1-(3-bromopropyl)-3-nitro-1H-pyrazole as the product.

- Starting materials: 3-nitropyrazole and 1,3-dibromopropane (commercially available)

- Base: Potassium carbonate (K2CO3) or similar bases

- Solvent: Aprotic polar solvents such as dimethylformamide (DMF)

- Temperature: Elevated temperatures to facilitate nucleophilic substitution, often reflux conditions or slightly below

This method is favored for its simplicity and moderate to good yields. Industrial adaptations may incorporate continuous flow reactors to optimize mixing and heat transfer, improving yield and reducing reaction time.

Detailed Reaction Conditions and Mechanism

| Parameter | Details |

|---|---|

| Base | Potassium carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Typically 80–120 °C |

| Reaction Time | Several hours (4–12 h depending on scale) |

| Molar Ratios | 1:1 to 1:1.5 (3-nitropyrazole : dibromopropane) |

| Workup | Quenching with water, extraction with organic solvents, purification by crystallization or chromatography |

The reaction mechanism involves the deprotonation of the pyrazole nitrogen by the base, generating a nucleophilic pyrazole anion. This anion attacks the electrophilic carbon in 1,3-dibromopropane, displacing a bromide ion and forming the N-substituted product. The remaining bromine atom on the propyl chain remains intact, offering a site for further functionalization.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| N-alkylation with 1,3-dibromopropane | 3-nitropyrazole, 1,3-dibromopropane | K2CO3, DMF, heat | Simple, moderate to good yield, scalable | Requires aprotic solvent, heating |

| Direct N-substitution from primary amines | Primary amines, amination reagent | Mild conditions, no inorganic reagents | Fast, mild, versatile for various N-substituents | Not yet demonstrated for bromopropyl substituent |

| Multi-step ring closure and bromination | 3-aminocrotononitrile, hydrazine hydrate, butyllithium, LDA | Low temperature (-78 °C), multiple steps | Access to complex pyrazole derivatives | Harsh conditions, complex, costly |

Research Findings and Optimization Notes

- The nucleophilic substitution reaction benefits from aprotic solvents like DMF, which stabilize the anionic intermediate and dissolve both organic and inorganic reagents effectively.

- Potassium carbonate is a mild base that efficiently deprotonates the pyrazole nitrogen without causing side reactions.

- Reaction temperature and time are critical; insufficient heating leads to incomplete conversion, while excessive heating may cause decomposition.

- Continuous flow reactors in industrial settings improve heat and mass transfer, leading to better yields and reproducibility.

- Alternative bases and solvents have been tested but often result in lower yields or more side products.

- The presence of the nitro group on the pyrazole ring influences the nucleophilicity of the nitrogen and may require careful control of reaction parameters.

Análisis De Reacciones Químicas

1-(3-Bromopropyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a high oxidation state.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Bioactive Molecule Synthesis

1-(3-bromopropyl)-3-nitro-1H-pyrazole serves as a crucial building block for synthesizing various bioactive molecules. Its nitro group can be reduced to an amino group, allowing for the development of derivatives with enhanced biological activity. Such derivatives have shown potential in drug discovery, particularly as inhibitors for various enzymes and receptors involved in disease pathways.

Case Study: Antimicrobial Activity

Research has demonstrated the effectiveness of 3-nitropyrazole derivatives against microorganisms. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against pathogens like Escherichia coli and Streptococcus pyogenes, suggesting potential applications in treating bacterial infections .

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 3-Nitropyrazole Derivative A | 10 | E. coli |

| 3-Nitropyrazole Derivative B | 15 | S. pyogenes |

Materials Science

Development of Novel Materials

The compound is also utilized in materials science for creating materials with specific electronic or optical properties. Its unique structure allows it to be incorporated into polymers or composites that require enhanced performance characteristics, such as conductivity or light absorption.

Case Study: Conductive Polymers

Research has indicated that incorporating this compound into polymer matrices can improve their conductivity. These materials could find applications in flexible electronics and sensors where lightweight and efficient conductivity is critical.

Biological Studies

Biochemical Assays

In biochemical research, this compound functions as a probe to study enzyme activity and protein interactions. Its ability to interact with specific molecular targets makes it valuable in elucidating biochemical pathways and understanding disease mechanisms.

Case Study: Enzyme Inhibition

Studies have shown that certain derivatives of this compound can inhibit enzymes like monoamine oxidase (MAO), which plays a significant role in neurotransmitter metabolism. This inhibition has implications for developing treatments for neurological disorders .

Agricultural Applications

Herbicidal Properties

The compound has been explored for its herbicidal properties, showing effectiveness at low application rates against various weed species. For example, research indicates that certain nitropyrazole derivatives can control undesired plants when applied as sprays or soil treatments .

| Application Method | Effective Rate (lb/acre) | Target Plant Species |

|---|---|---|

| Direct Spray | 1 | Large Crabgrass |

| Soil Treatment | 0.5 | Dandelion |

Mecanismo De Acción

The mechanism of action of 1-(3-bromopropyl)-3-nitro-1H-pyrazole depends on its specific application:

Molecular Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparación Con Compuestos Similares

Substituent Effects: Bromopropyl vs. Other Halogenated Chains

- 1-(3-Chloropropyl)-1H-imidazole (): The chloropropyl analog replaces bromine with chlorine, reducing steric bulk and leaving group ability.

- The molecular formula (C10H8FN3O2) differs significantly due to the aromatic fluorobenzyl substituent, likely increasing lipophilicity compared to the aliphatic bromopropyl chain in the target compound.

Heterocycle Core: Pyrazole vs. Triazole and Benzimidazole

1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole ():

This compound features a triazole core instead of pyrazole. The triazole ring’s additional nitrogen atom increases polarity and hydrogen-bonding capacity. Its crystal structure (R factor = 0.027) shows high precision, with mean C–C bond lengths of 0.003 Å, indicating structural rigidity .- 1-(3-Bromopropyl)-2-((4-chlorophenoxy)methyl)-1H-benzimidazole (): The benzimidazole core is structurally distinct, with a fused benzene ring enhancing aromaticity. The Br1–C18 bond length (1.943 Å) and dihedral angle (54.87° between bromopropyl and benzimidazole planes) highlight steric and electronic effects absent in pyrazole-based analogs .

Functional Group Variations: Nitro vs. Non-Nitro Derivatives

- 1-Benzyl-3-bromo-1H-pyrazole (): This compound lacks the nitro group but includes a benzyl substituent. The molecular weight (237.1 g/mol) is lower than the target compound’s estimated weight (C6H8BrN3O2 ≈ 258.06 g/mol).

Structural and Physicochemical Data Table

Key Research Findings

- Reactivity : The bromopropyl chain in the target compound enables alkylation or cross-coupling reactions, similar to chloropropyl analogs but with slower kinetics due to bromine’s larger size .

- Crystal Packing : Compounds like 1-(3-bromopropyl)-benzimidazole () exhibit significant dihedral angles (54.87°) between substituents, suggesting steric constraints that may influence solid-state packing and solubility .

- Biological Relevance : Benzimidazole derivatives () are prominent in pharmaceuticals, implying that the target compound’s nitro and bromopropyl groups could be tailored for bioactivity studies, though direct evidence is lacking .

Actividad Biológica

1-(3-bromopropyl)-3-nitro-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 232.05 g/mol. The compound features a pyrazole ring substituted with a bromopropyl group and a nitro group, which are critical for its biological activity.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C6H8BrN3O2 | 232.05 | Bromopropyl at the 1-position, nitro at the 3-position |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit enzymes by fitting into their active sites, altering metabolic pathways.

- Receptor Modulation : It potentially acts on various receptors involved in neurological processes, influencing cognitive functions and behaviors.

Biological Activity Findings

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

This compound has shown promising results against various microorganisms. Preliminary studies indicate significant antimicrobial efficacy against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Antitumor Activity

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Results indicated that it exhibits significant cytotoxicity, with IC50 values quantifying its effectiveness against specific cancer types. For instance, one study reported an IC50 value of approximately 25 μM against certain cancer cell lines .

Cytochrome P450 Inhibition

A study focusing on the inhibitory effects of this compound on cytochrome P450 enzymes revealed that it significantly reduced CYP1A2 activity compared to control groups. This inhibition is important as it may affect drug metabolism and efficacy .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antimicrobial Efficacy : In vitro tube dilution tests demonstrated that this compound effectively inhibited the growth of various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Antitumor Efficacy Assessment : In a study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent .

Q & A

Q. Methodological Approach

- Compare experimental XRD parameters (e.g., bond lengths, angles) with computational models using software like Mercury or OLEX2 .

- Perform ab initio molecular dynamics (AIMD) simulations to account for dynamic behavior in solution .

What spectroscopic and crystallographic techniques are most reliable for structural elucidation?

Basic Research Question

- NMR : 1H/13C NMR identifies nitro and bromopropyl groups. The nitro group deshields adjacent pyrazole protons (δ ~8.5–9.0 ppm), while the bromopropyl chain shows characteristic triplet splitting (~3.4 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (calc. for C6H9BrN3O2: 243.99 g/mol) .

Q. Advanced Application

- Single-crystal XRD : Resolves stereoelectronic effects, such as the planarity of the nitro-pyrazole ring and torsion angles in the bromopropyl chain . Crystallographic data (e.g., space group P1, Z=2) should align with CIF files from databases like CCDC .

How does the bromopropyl substituent influence reactivity in cross-coupling or nucleophilic substitution reactions?

Advanced Research Question

The bromopropyl group serves as a versatile electrophile:

- Buchwald–Hartwig amination : The bromine atom undergoes Pd-catalyzed coupling with amines, but steric hindrance from the pyrazole ring may reduce efficiency .

- SN2 reactions : The primary bromide reacts with nucleophiles (e.g., thiols, azides) to form functionalized derivatives. Competing elimination (to form propene) can be mitigated using bulky bases like DBU .

Q. Experimental Design

- Screen palladium catalysts (e.g., Pd(OAc)2, XPhos) and ligands to optimize coupling yields .

- Monitor reaction progress via TLC or GC-MS to identify intermediates.

What methodologies are employed to assess the biological activity of nitro-pyrazole derivatives?

Basic Research Question

- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) evaluate binding affinity. The nitro group may act as a hydrogen-bond acceptor .

- Cytotoxicity screening : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) quantify IC50 values .

Q. Advanced Analysis

- Molecular docking : Compare the compound’s binding mode in nitro-pyrazole derivatives with co-crystallized ligands in protein data banks (PDB) .

- Metabolic stability studies : Use hepatic microsomes or LC-MS/MS to assess oxidative degradation pathways .

How can researchers address contradictions in reported synthetic yields for this compound?

Advanced Research Question

Yield variations may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.